

# Everolimus pharmacokinetics half-life metabolism CYP3A4

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Everolimus

CAS No.: 159351-69-6

Cat. No.: S567814

Get Quote

## Everolimus Pharmacokinetic Parameters

| Parameter                                 | Value/Range                          | Conditions & Notes                                     |
|-------------------------------------------|--------------------------------------|--------------------------------------------------------|
| Oral Bioavailability                      | ~14% [1]                             | Lower than sirolimus (20%) due to P-gp efflux [2] [1]. |
| Time to Cmax (Tmax)                       | 1 - 2 hours [2] [1]                  | Rapid absorption post oral dose.                       |
| Apparent Volume of Distribution (Vd)      | 342 ± 107 L (Range: 128-589 L) [1]   | Extensive tissue distribution.                         |
| Elimination Half-Life (t <sub>1/2</sub> ) | 18 - 35 hours [1]                    | Allows for once-daily dosing.                          |
| Primary Metabolic Enzymes                 | CYP3A4, CYP3A5, CYP2C8 [2]           | CYP3A4 is the major isoform.                           |
| Transport Protein                         | P-glycoprotein (P-gp) [2] [3]        | Impacts absorption and distribution.                   |
| Route of Excretion                        | <10% excreted unchanged in urine [1] | Primarily metabolized; fecal excretion of metabolites. |

| Parameter                             | Value/Range                            | Conditions & Notes                                                               |
|---------------------------------------|----------------------------------------|----------------------------------------------------------------------------------|
| Time to Steady-State                  | ~7 days [2]                            | With continuous once-daily dosing.                                               |
| Therapeutic Trough Range (Transplant) | 3 - 8 ng/mL [4]                        | Varies by organ type, concomitant immunosuppression, and institutional protocol. |
| Effect of High-Fat Meal               | Significantly reduces Cmax and AUC [1] | Should be taken consistently with or without food.                               |

## Metabolism and Drug-Drug Interactions

**Everolimus** is predominantly metabolized in the liver by the **cytochrome P450 3A4 (CYP3A4)** enzyme system, with contributions from CYP3A5 and CYP2C8 [2]. It is also a substrate for the **P-glycoprotein (P-gp)** efflux pump in the intestine [2] [3]. This dual role makes it highly susceptible to pharmacokinetic drug-drug interactions.

- **Inhibitors of CYP3A4/P-gp:** Concomitant use with strong inhibitors (e.g., **ketoconazole**, **clarithromycin**, **ritonavir**) significantly increases **everolimus** exposure [3] [1]. For example, ketoconazole can nearly quadruple the Cmax of **everolimus** [1]. Avoidance or dose reduction with close therapeutic drug monitoring (TDM) is critical.
- **Inducers of CYP3A4/P-gp:** Substances that induce these proteins, such as **rifampin**, **phenobarbital**, **carbamazepine**, and **St. John's wort**, can dramatically reduce **everolimus** bioavailability [3] [5]. A documented case showed an undetectable **everolimus** level in a patient taking phenobarbital, necessitating a switch in therapy [5].
- **Impact on Other CYP3A4 Substrates:** **Everolimus** itself can act as a weak competitive inhibitor of CYP3A4. A clinical study showed that co-administration increased the AUC of oral **midazolam** (a sensitive CYP3A4 substrate) by 30%, suggesting **everolimus** affects presystemic clearance (bioavailability) but not systemic clearance of co-administered CYP3A4 substrates [6].

The following diagram illustrates the key metabolic pathway and major sources of drug interactions for **everolimus**.



[Click to download full resolution via product page](#)

**Everolimus** is metabolized by CYP3A4 and effluxed by P-gp. Inhibitors and inducers of these proteins significantly alter its plasma levels.

## Clinical Pharmacokinetics and TDM

The pharmacokinetic profile of **everolimus** necessitates therapeutic drug monitoring (TDM) in clinical practice, especially in transplantation.

- **Narrow Therapeutic Index:** **Everolimus** has a narrow window between efficacy and toxicity [2].
- **High Variability:** Significant inter-individual variability in pharmacokinetics exists due to differences in CYP3A4/5 and P-gp activity [2].
- **Exposure-Response Relationship:** Meta-analyses in oncology have established a positive relationship between **everolimus** exposure (C<sub>min</sub>) and efficacy (probability of tumor size reduction, progression-free survival), as well as the risk of adverse events like pneumonitis, stomatitis, and metabolic events [7].
- **Trough Concentration Monitoring:** Steady-state trough concentration (C<sub>min</sub>) shows an excellent correlation with the total drug exposure (AUC), making it a simple and reliable metric for TDM [2] [4]. For solid organ transplant recipients, the recommended therapeutic range is typically **3-8 ng/mL**, though this varies based on the transplanted organ, time post-transplant, and concomitant immunosuppression [4].

## Experimental Protocols for Key Studies

## Protocol: Evaluating the Effect of Everolimus on Midazolam Pharmacokinetics

This clinical study design demonstrates how to assess the impact of **everolimus** on the metabolism of another CYP3A4 substrate [6].

- **Objective:** To examine the influence of steady-state **everolimus** on the single-dose pharmacokinetics of oral midazolam in healthy subjects.
- **Subjects:** 25 healthy male volunteers.
- **Design:** Open-label, two-period, fixed-sequence study.
- **Dosing:**
  - **Period 1:** A single oral dose of **midazolam 4 mg** administered alone.
  - **Period 2:** Continuous once-daily oral doses of **everolimus 10 mg** for 5 days, with a single 4 mg dose of midazolam co-administered on Day 5.
- **Bioanalytical Method:** Plasma concentrations of midazolam and its primary metabolite, 1-hydroxymidazolam, were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Pharmacokinetic Analysis:** Non-compartmental analysis to determine key parameters for midazolam and its metabolite, including AUC, C<sub>max</sub>, and half-life.

## Protocol: In Vivo/Ex-Vivo Assessment of Curcumin's Impact

This preclinical study protocol outlines the approach to investigate a natural product's effect on **everolimus** pharmacokinetics and the underlying mechanism [8].

- **Objective:** To investigate the effect of co-administered curcumin on the oral pharmacokinetics of **everolimus** in rats and the underlying mechanisms.
- **In Vivo Pharmacokinetic Study:**
  - **Animals:** Rats.
  - **Dosing Groups:** **Everolimus** (0.5 mg/kg) was orally administered alone or with curcumin (50 mg/kg or 100 mg/kg).
  - **Sample Collection:** Blood samples were collected at specific time points over 540 minutes.
  - **Bioanalysis:** **Everolimus** whole blood concentrations were determined using a QMS immunoassay.
- **Mechanism Evaluation:**
  - **CYP3A4 Activation Assay:** The effect of curcumin and its metabolites on recombinant human CYP3A4 enzyme activity was evaluated in vitro.

- **P-gp Inhibition Assay:** A cell model (e.g., Caco-2) was used to assess the potential of curcumin to inhibit P-gp-mediated transport.

## Research and Development Insights

Recent research is focusing on overcoming challenges related to the non-selective inhibition of CYP enzymes.

- **The Challenge of Pan-CYP3A Inhibition:** Conventional boosters like ritonavir inhibit both CYP3A4 and the highly homologous (83%) CYP3A5. This can be dangerous for drugs predominantly metabolized by CYP3A5 (e.g., tacrolimus, vincristine), leading to dangerously elevated levels [9].
- **Selective CYP3A4 Inhibition:** High-throughput screening has identified novel scaffolds for **selective CYP3A4 inhibitors** (e.g., SCM-01, SCM-02, SCM-03). Crystallographic studies reveal that differential C-terminal loop conformations and distinct ligand-binding surfaces between CYP3A4 and CYP3A5 can be exploited to achieve selectivity [9]. This approach promises to enhance therapeutic efficacy of CYP3A4-metabolized drugs like **everolimus** while avoiding adverse interactions from inhibiting CYP3A5.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. : a review of its pharmacologic properties and use in solid... Everolimus [journals.seedmedicalpublishers.com]
2. Clinical pharmacokinetics of everolimus [pubmed.ncbi.nlm.nih.gov]
3. Review of Pharmacology: Drug Interactions - NCBI - NIH [ncbi.nlm.nih.gov]
4. Managing everolimus immunosuppression in solid organ transplant [mayocliniclabs.com]
5. Undetectable Everolimus Level from Probable Drug– ... [jhoponline.com]
6. A phase I study evaluating the effect of everolimus on ... [pubmed.ncbi.nlm.nih.gov]

7. Relationship between everolimus exposure and safety and ... [sciencedirect.com]

8. Oral intake of curcumin markedly activated CYP 3A4 [pubmed.ncbi.nlm.nih.gov]

9. Decoding the selective chemical modulation of CYP3A4 [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Everolimus pharmacokinetics half-life metabolism CYP3A4].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b567814#everolimus-pharmacokinetics-half-life-metabolism-cyp3a4>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)